(R)-(-)-JQ1 is the stereoisomer of another molecule called (+)-JQ1. Stereoisomers are molecules with the same atomic composition but differing in the spatial arrangement of their atoms. This difference can significantly impact their biological properties .
Unlike (+)-JQ1, which has been shown to decrease the expression of genes regulated by a protein called BRD4, (R)-(-)-JQ1 exhibits no such effect. This highlights the importance of stereochemistry in determining a molecule's interaction with biological targets .
Studies suggest that (R)-(-)-JQ1 shows minimal interaction with other cellular components, including bromodomains (protein domains that BRD4 belongs to) and has limited activity in certain cancers .
Despite its lack of direct biological activity, (R)-(-)-JQ1 serves as a valuable tool in scientific research. Here are some potential applications:
(R)-(-)-JQ1 was identified during research on Bromodomain and Extra-Terminal (BET) inhibitors []. BET proteins play a crucial role in gene expression regulation. (+)-JQ1 was discovered to be a potent inhibitor of BRD4, a specific BET protein []. However, (R)-(-)-JQ1 lacks this inhibitory activity [, ].
The exact structure of (R)-(-)-JQ1 is not publicly available. However, since it's an enantiomer of (+)-JQ1, we know they share the same chemical formula, C23H25ClN4O2S []. (+)-JQ1 possesses a complex structure with several key functional groups, likely including amides, aromatic rings, and a chlorine atom []. The difference between the two enantiomers lies solely in the spatial arrangement of these groups around certain chiral centers in the molecule.
The lack of biological activity of (R)-(-)-JQ1 suggests it doesn't undergo reactions within cells that would typically be observed for (+)-JQ1, such as binding to the BRD4 protein.